[2-(3-Methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanol
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Overview
Description
[2-(3-Methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanol is a chemical compound with the molecular formula C13H22N2O and a molecular weight of 222.33 g/mol . This compound belongs to the class of imidazo[1,2-a]pyridines, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3-Methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanol typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with an aldehyde or ketone, followed by cyclization and subsequent reduction to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
[2-(3-Methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazo[1,2-a]pyridine derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the imidazo[1,2-a]pyridine core.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents onto the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine N-oxides, while substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyridine ring .
Scientific Research Applications
Chemistry
In chemistry, [2-(3-Methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanol is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Imidazo[1,2-a]pyridines are known for their antimicrobial, antifungal, and antiviral activities, making them valuable in the development of new therapeutic agents .
Medicine
In medicine, derivatives of this compound are investigated for their potential to treat various diseases, including infections and inflammatory conditions .
Industry
In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its reactivity and versatility make it a valuable component in various industrial applications .
Mechanism of Action
The mechanism of action of [2-(3-Methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanol involves its interaction with specific molecular targets and pathways. For example, imidazo[1,2-a]pyridines are known to inhibit enzymes like cytochrome P450, which plays a role in drug metabolism and detoxification . This inhibition can lead to various pharmacological effects, including antimicrobial and anti-inflammatory activities .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A five-membered heterocyclic compound with two nitrogen atoms.
Pyridine: A six-membered heterocyclic compound with one nitrogen atom.
Indole: A bicyclic structure consisting of a benzene ring fused to a pyrrole ring.
Uniqueness
[2-(3-Methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanol is unique due to its specific substitution pattern and the presence of the imidazo[1,2-a]pyridine core. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C13H22N2O |
---|---|
Molecular Weight |
222.33 g/mol |
IUPAC Name |
[2-(3-methylbutan-2-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl]methanol |
InChI |
InChI=1S/C13H22N2O/c1-9(2)10(3)13-11(8-16)15-7-5-4-6-12(15)14-13/h9-10,16H,4-8H2,1-3H3 |
InChI Key |
RGYQDGCXQLZXRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)C1=C(N2CCCCC2=N1)CO |
Origin of Product |
United States |
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